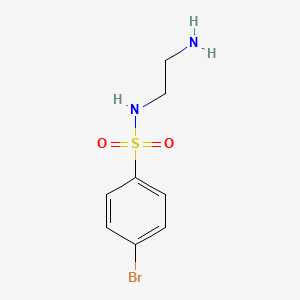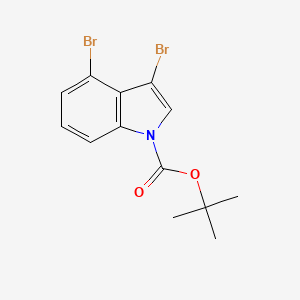
1-Boc-3,4-Dibromoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3,4-Dibromoindole, also known as tert-butyl 3,4-dibromoindole-1-carboxylate, is a chemical compound with the molecular formula C13H13Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is commonly used as a building block in organic synthesis due to its reactivity and stability .
Wissenschaftliche Forschungsanwendungen
1-Boc-3,4-Dibromoindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: Derivatives of this compound have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Safety and Hazards
Wirkmechanismus
- PubChem Identifier: (https://pubchem.ncbi.nlm.nih.gov/compound/10785662)
- SMILES: CC©©OC(=O)N1C=C(C2=C1C=CC=C2Br)Br (https://www.tci-chemical-trading.com/product/tci-0117254.html) (https://www.ambeed.com/products/219943-38-1.html) (https://www.bldpharm.com/products/219943-38-1.html) (https://www.bocsci.com/3-4-dibromoindole-1-carboxylic-acid-tert-butyl-ester-cas-219943-38-1-item-102627.html)
Vorbereitungsmethoden
1-Boc-3,4-Dibromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1-Boc-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired dibromoindole product .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Boc-3,4-Dibromoindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 4 positions can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water . Major products formed from these reactions include substituted indoles and other functionalized derivatives .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3,4-Dibromoindole can be compared with other brominated indole derivatives, such as 3,6-dibromoindole and 4,6-dibromoindole . These compounds share similar structural features but differ in the position of bromine atoms on the indole ring.
Similar compounds include:
- 3,6-Dibromoindole
- 4,6-Dibromoindole
- 5,7-Dibromoindole
These compounds can be used in similar synthetic and research applications but may exhibit different reactivity and biological activities due to the variation in bromine atom positions .
Eigenschaften
IUPAC Name |
tert-butyl 3,4-dibromoindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKVBYGNVGDARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444890 |
Source


|
| Record name | 1-Boc-3,4-Dibromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219943-38-1 |
Source


|
| Record name | 1-Boc-3,4-Dibromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
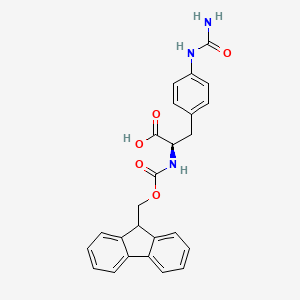
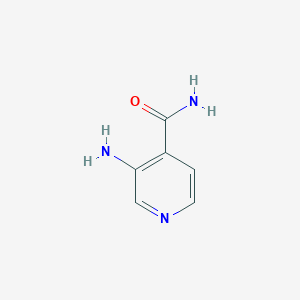
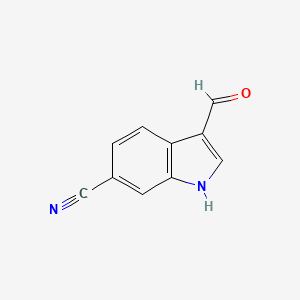
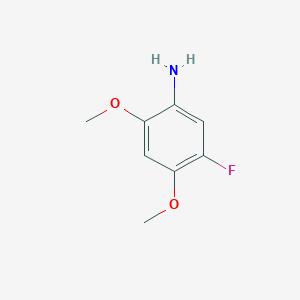
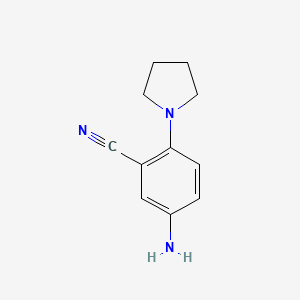
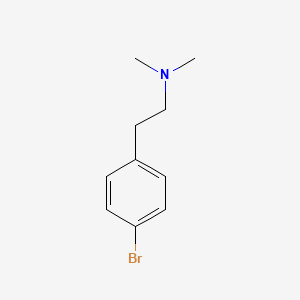
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
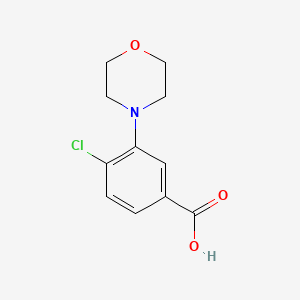
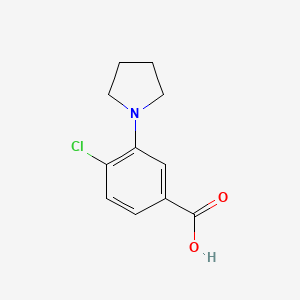
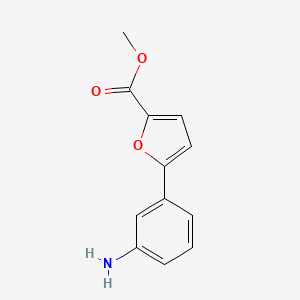
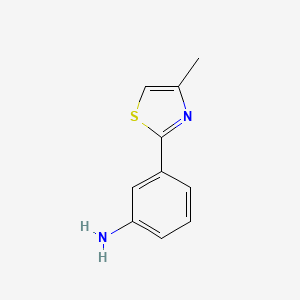
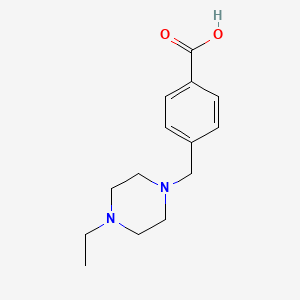
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
